molecular formula C21H18N2O B1668922 [4-(2-Benzyl-2H-indazol-3-yl)phenyl]methanol CAS No. 886755-63-1

[4-(2-Benzyl-2H-indazol-3-yl)phenyl]methanol

Cat. No. B1668922
M. Wt: 314.4 g/mol
InChI Key: GUQSBGZNHKRJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHS-111 is a benzyl indazole compound which inhibits superoxide anion (O(2)(-)) generation. CHS-111 also reduced the fMLP- but not phorbol ester-stimulated PLD activity (IC(50) 3.9±1.2μM). CHS-111 inhibits the interaction of PLD1 with ADP-ribosylation factor (Arf) 6 and Ras homology (Rho) A, and reduces the membrane recruitment of RhoA in fMLP-stimulated cells.

properties

CAS RN

886755-63-1

Product Name

[4-(2-Benzyl-2H-indazol-3-yl)phenyl]methanol

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

[4-(2-benzylindazol-3-yl)phenyl]methanol

InChI

InChI=1S/C21H18N2O/c24-15-17-10-12-18(13-11-17)21-19-8-4-5-9-20(19)22-23(21)14-16-6-2-1-3-7-16/h1-13,24H,14-15H2

InChI Key

GUQSBGZNHKRJGO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)CO

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CHS-111;  CHS 111;  CHS111

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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